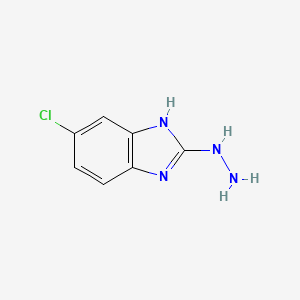

6-chloro-2-hydrazino-1H-benzimidazole

Description

BenchChem offers high-quality 6-chloro-2-hydrazino-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-2-hydrazino-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-chloro-1H-benzimidazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4/c8-4-1-2-5-6(3-4)11-7(10-5)12-9/h1-3H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTALZFUWVAOON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541704 | |

| Record name | 6-Chloro-2-hydrazinyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99122-11-9 | |

| Record name | 6-Chloro-2-hydrazinyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-chloro-2-hydrazino-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 6-chloro-2-hydrazino-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure, appearing in numerous pharmacologically active agents, and the introduction of a hydrazino group at the 2-position offers a versatile handle for further chemical modifications. This document, intended for an audience with a strong background in organic chemistry, details a feasible synthetic pathway and the analytical techniques essential for the structural elucidation and purity assessment of the target compound.

Introduction: The Significance of 2-Hydrazinobenzimidazoles

Benzimidazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The 2-hydrazinobenzimidazole core, in particular, serves as a crucial intermediate for the synthesis of a diverse array of fused heterocyclic systems and Schiff bases, which have shown promising pharmacological profiles. The presence of a chlorine atom on the benzene ring can further modulate the electronic properties and biological activity of the molecule.

Synthesis of 6-chloro-2-hydrazino-1H-benzimidazole: A Proposed Pathway

Proposed Synthetic Workflow

An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-2-hydrazino-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

6-chloro-2-hydrazino-1H-benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, combining a benzimidazole core with a reactive hydrazine group, makes it a versatile scaffold for the synthesis of novel therapeutic agents. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anthelmintic properties.[1][2] The introduction of a hydrazine moiety at the 2-position provides a key functional handle for further molecular elaboration, enabling the construction of diverse chemical libraries for high-throughput screening. This guide provides a comprehensive overview of the core physicochemical properties of 6-chloro-2-hydrazino-1H-benzimidazole, offering a foundational understanding for its application in drug design and development.

Molecular Structure and Key Features

6-chloro-2-hydrazino-1H-benzimidazole possesses a fused bicyclic system consisting of a benzene ring and an imidazole ring. The chlorine atom at the 6-position and the hydrazine group at the 2-position are critical determinants of its chemical reactivity and potential biological activity.

-

Benzimidazole Core: This planar, aromatic scaffold is a well-established pharmacophore, known to interact with various biological targets. Its structural similarity to purines allows it to function as an antagonist in certain enzymatic reactions.

-

Hydrazine Moiety: The -NHNH2 group is a potent nucleophile and a versatile functional group for derivatization. It can readily react with aldehydes and ketones to form hydrazones, a common linkage in medicinal chemistry for creating compounds with diverse biological activities.[3]

-

Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 6-position influences the electronic properties of the benzimidazole ring, potentially modulating its pKa and binding interactions with target proteins.

Molecular Structure of 6-chloro-2-hydrazino-1H-benzimidazole

Proposed synthesis workflow for the target molecule.

Step-by-Step Experimental Protocol (Proposed):

-

Synthesis of 6-chloro-1H-benzo[d]imidazol-2(3H)-one:

-

To a stirred solution of 4-chloro-1,2-phenylenediamine in a suitable solvent (e.g., ethanol), add an equimolar amount of urea.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

-

Synthesis of 2,6-dichloro-1H-benzo[d]imidazole:

-

In a fume hood, carefully add phosphorus oxychloride to the 6-chloro-1H-benzo[d]imidazol-2(3H)-one from the previous step.

-

Heat the mixture gently under reflux for a few hours. The reaction should be performed under anhydrous conditions.

-

After cooling, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate) until a precipitate forms.

-

Collect the solid by filtration, wash with water, and dry.

-

-

Synthesis of 6-chloro-2-hydrazino-1H-benzimidazole:

-

Dissolve the 2,6-dichloro-1H-benzo[d]imidazole in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for several hours. [4]Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and collect the crystalline product by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-chloro-2-hydrazino-1H-benzimidazole.

-

Spectroscopic and Physicochemical Characterization

The definitive identification and purity assessment of the synthesized 6-chloro-2-hydrazino-1H-benzimidazole would be achieved through a combination of spectroscopic and analytical techniques. While specific experimental data for this exact compound is not readily available in the cited literature, the expected characteristics can be inferred from data on analogous benzimidazole derivatives. [5][6][7] Table 1: Predicted and Expected Physicochemical Properties

| Property | Predicted/Expected Value | Method of Determination |

| Molecular Formula | C₇H₇ClN₄ | Mass Spectrometry |

| Molecular Weight | 182.61 g/mol | Mass Spectrometry [8] |

| Melting Point | >150 °C (Decomposition likely) | Differential Scanning Calorimetry (DSC) |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF) | High-Throughput Solubility Assays |

| pKa | ~4-5 (for the benzimidazole N-H) and ~7-8 (for the hydrazine) | Potentiometric Titration or UV-Vis Spectroscopy |

| LogP | ~1.5 - 2.5 | Reverse-Phase HPLC |

3.1. Spectroscopic Analysis (Expected Data)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum, likely recorded in a solvent such as DMSO-d₆, is expected to show distinct signals for the aromatic protons on the benzimidazole ring and the protons of the hydrazine moiety. The aromatic protons will likely appear as a set of multiplets in the downfield region (δ 7.0-8.0 ppm), with their splitting patterns providing information about their relative positions. The NH and NH₂ protons of the hydrazine and benzimidazole groups will appear as broad singlets that are exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the aromatic carbons and the C2 carbon of the benzimidazole ring, which is attached to the hydrazine group. The chemical shifts of the aromatic carbons will be influenced by the chloro substituent.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:

-

N-H stretching vibrations for the benzimidazole and hydrazine groups in the range of 3100-3400 cm⁻¹. [3] * C=N stretching of the imidazole ring around 1620-1640 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-Cl stretching vibration, which may be observed in the fingerprint region.

-

-

Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak [M+H]⁺ with a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). [7]

Potential Applications in Drug Discovery

The structural features of 6-chloro-2-hydrazino-1H-benzimidazole make it a promising starting point for the development of new therapeutic agents. The hydrazine group serves as a versatile handle for the synthesis of a wide array of derivatives, such as hydrazones, by condensation with various aldehydes and ketones. This allows for the systematic exploration of the chemical space around the benzimidazole core to optimize biological activity and pharmacokinetic properties.

The benzimidazole scaffold is a key component in numerous FDA-approved drugs, highlighting its therapeutic potential. The ability to readily derivatize 6-chloro-2-hydrazino-1H-benzimidazole opens up avenues for the discovery of novel compounds with potential applications in areas such as:

-

Anticancer Agents: Many benzimidazole derivatives have demonstrated potent anticancer activity. [1][9]* Antimicrobial Agents: The benzimidazole core is present in several antimicrobial and antifungal drugs. [2]* Anthelmintic Drugs: Benzimidazoles are a well-established class of anthelmintic agents used in both human and veterinary medicine. [10]

Conclusion

6-chloro-2-hydrazino-1H-benzimidazole is a valuable building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide provides a comprehensive overview of its expected physicochemical properties and a scientifically sound, proposed pathway for its synthesis and characterization. The insights presented herein are intended to serve as a foundational resource for researchers and scientists working to unlock the therapeutic potential of novel benzimidazole derivatives.

References

-

Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica. Available at: [Link]

-

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Royal Society of Chemistry. Available at: [Link]

-

X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. Available at: [Link]

-

Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Mustansiriyah Journal of Science. Available at: [Link]

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Royal Society of Chemistry. Available at: [Link]

-

2-hydrazinyl-1H-1,3-benzodiazole. PubChem. Available at: [Link]

-

Novel Synthesis and Anti-Tumor Activity of 2-Hydrazino-1h-Benzimidazoles. ResearchGate. Available at: [Link]

-

1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate. Available at: [Link]

-

Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. ResearchGate. Available at: [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Royal Society of Chemistry. Available at: [Link]

-

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Semantic Scholar. Available at: [Link]

-

Synthesis and Single Crystal X-Ray Structure of New (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide. ResearchGate. Available at: [Link]

-

FTIR spectra of Complex 1 and benzimidazole (BZDH). ResearchGate. Available at: [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. ResearchGate. Available at: [Link]

Sources

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Potential Biological Activities of 6-Chloro-2-hydrazino-1H-benzimidazole Derivatives

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] This guide focuses on a specific, promising class: 6-chloro-2-hydrazino-1H-benzimidazole derivatives. The incorporation of a chlorine atom at the 6-position and a hydrazino group at the 2-position of the benzimidazole ring creates a unique electronic and structural profile, paving the way for diverse biological activities. This document provides a comprehensive overview of the synthesis, potential anticancer, antimicrobial, and antiviral activities of these derivatives. It delves into the underlying mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols for their synthesis and evaluation, aimed at researchers, scientists, and drug development professionals.

Introduction: The Benzimidazole Scaffold in Drug Discovery

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is structurally analogous to purine nucleoside bases, which allows for favorable interactions with various biopolymers within living systems.[1] This fundamental property has led to the development of a wide array of FDA-approved drugs for diverse therapeutic areas, including anti-ulcer (omeprazole), anthelmintic (albendazole), antihypertensive (telmisartan), and anticancer (bendamustine) agents.[2]

The biological profile of a benzimidazole derivative can be significantly modulated by the nature and position of its substituents.

-

The 6-Chloro Substituent: The presence of a halogen, such as chlorine, at the 6-position can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. It can also influence the electronic properties of the benzimidazole ring system, affecting its binding affinity to biological targets.

-

The 2-Hydrazino/Hydrazone Moiety: The hydrazino (-NHNH₂) group at the 2-position serves as a versatile synthetic handle. It can be readily reacted with various aldehydes and ketones to form hydrazone derivatives (-NHN=CH-R). Hydrazones themselves are a well-established class of biologically active compounds, known to possess a wide spectrum of activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[3][4][5] The azometine group (-NHN=CH-) in hydrazones is crucial for their biological effects.[3] This guide will explore how the combination of these structural features in 6-chloro-2-hydrazino-1H-benzimidazole derivatives translates into potent and varied biological potential.

Synthesis of 6-Chloro-2-hydrazino-1H-benzimidazole Derivatives

The synthesis of these derivatives typically follows a multi-step pathway, starting from a readily available substituted o-phenylenediamine. A general and efficient route involves the initial formation of the benzimidazole ring, followed by the introduction and subsequent modification of the hydrazino group.

A representative synthetic pathway begins with the reaction of 4-chloro-o-phenylenediamine with a suitable reagent to form the 2-substituted benzimidazole core. For instance, reacting it with carbon disulfide can yield 6-chloro-1H-benzimidazole-2-thiol, which can then be converted to a 2-hydrazino derivative. A more direct approach involves the cyclocondensation of 4-chloro-o-phenylenediamine with a dicarboxylic acid derivative. Subsequent reaction with hydrazine hydrate yields the key 2-hydrazino intermediate. This intermediate is then typically reacted with a variety of substituted aldehydes or ketones to produce the final hydrazone derivatives.[6][7][8]

Caption: General synthetic workflow for 6-chloro-2-hydrazino-1H-benzimidazole hydrazone derivatives.

Potential Biological Activities

3.1 Anticancer Activity

Benzimidazole derivatives are potent anticancer agents that act through a variety of mechanisms to disrupt the growth and survival of cancer cells.[9] The 6-chloro-substituted benzimidazoles, in particular, have demonstrated significant cytotoxic effects against various cancer cell lines.[7][8]

Mechanisms of Action:

-

Disruption of Microtubule Polymerization: A well-established anticancer mechanism for benzimidazoles is the inhibition of tubulin polymerization. This disrupts the formation of microtubules, which are essential for cell division, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[9][10]

-

Kinase Inhibition: Many benzimidazole derivatives function as inhibitors of crucial oncogenic kinases. For example, some derivatives have been shown to potently inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[11] Inhibition of these kinases blocks downstream signaling pathways like PI3K/Akt and MEK/Erk, which are vital for cancer cell proliferation and survival.[11]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9] They can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9] Some derivatives can also upregulate death receptors like DR5, sensitizing cancer cells to apoptosis-inducing ligands.[11]

-

Cell Cycle Arrest: By interfering with key cell cycle regulators, such as cyclin-dependent kinases (CDKs), benzimidazoles can cause cell cycle arrest, typically at the G1 or G2/M phase, thereby preventing cancer cell proliferation.[9][10][12]

-

Inhibition of Epigenetic Targets: Emerging research shows that benzimidazole derivatives can act as inhibitors of epigenetic targets like histone deacetylases (HDACs), which play a critical role in carcinogenesis and drug resistance.[2]

Caption: Key anticancer mechanisms of action for benzimidazole derivatives.

Quantitative Data Summary: The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀).

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-substituted 6-chloro-1H-benzimidazole | Breast (MCF7) | 1.84 - 9.55 | [7][8] |

| N-substituted 6-chloro-1H-benzimidazole | Colon (HCT-116) | 2.15 - 10.28 | [7][8] |

| N-substituted 6-chloro-1H-benzimidazole | Liver (HepG2) | 2.01 - 8.74 | [7][8] |

| 2-aryl benzimidazole | Breast (MCF-7, SK-BR-3) | ~1-5 | [11] |

Note: The table presents a range of reported values for different derivatives within the specified class.

3.2 Antimicrobial Activity

Infectious diseases remain a major global health challenge, exacerbated by the rise of antimicrobial resistance.[1][13] Benzimidazole derivatives have a long history of use as antimicrobial agents and continue to be a promising scaffold for the development of new antibiotics and antifungals.[1][14] The presence of a hydrazone moiety can further enhance this activity.[15]

Mechanisms of Action:

-

Antibacterial: The specific mechanisms can vary. Some benzimidazole derivatives are known to interfere with nucleic acid synthesis or the function of essential enzymes. For instance, molecular docking studies have predicted that dihydrofolate reductase, a key enzyme in folate synthesis, could be a target for some 6-chloro-benzimidazole derivatives.[7][8]

-

Antifungal: A primary mechanism of action for many antifungal benzimidazoles is the inhibition of ergosterol biosynthesis.[1] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately, cell death.

Structure-Activity Relationship (SAR): Studies have shown that the nature of the substituent on the hydrazone moiety plays a critical role in determining the antimicrobial potency and spectrum.[16] Electron-withdrawing groups (e.g., -Cl, -NO₂) or certain heterocyclic rings attached to the hydrazone can increase activity.[16] Furthermore, the lipophilicity conferred by the 6-chloro substituent can enhance penetration through the microbial cell wall/membrane.[14]

Quantitative Data Summary: Antimicrobial activity is assessed by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Type | Microorganism | Strain | MIC (µg/mL) | Reference |

| N-substituted 6-chloro-1H-benzimidazole | Staphylococcus aureus (MRSA) | Gram (+) | 2 - 16 | [7][8] |

| N-substituted 6-chloro-1H-benzimidazole | Escherichia coli | Gram (-) | 4 - 16 | [7][8] |

| N-substituted 6-chloro-1H-benzimidazole | Candida albicans | Fungus | 8 - 16 | [7][8] |

| Substituted Benzimidazole | Enterococcus faecalis | ATCC 29212 | 12.5 - 50 | [17] |

Note: The table presents a range of reported values for different derivatives within the specified class.

3.3 Antiviral Activity

The benzimidazole scaffold is present in several antiviral agents, highlighting its potential in this therapeutic area.[18][19] Derivatives have shown activity against a range of both RNA and DNA viruses.[18][20]

Mechanisms of Action: The primary antiviral mechanism for many benzimidazole derivatives is the inhibition of viral enzymes essential for replication. A notable example is the inhibition of the RNA-dependent RNA polymerase (RdRP) of the Hepatitis C Virus (HCV).[21] These compounds can act as allosteric, non-nucleoside inhibitors, binding to a site on the enzyme away from the active center to block its function, thus preventing viral RNA replication.[21] Other potential mechanisms include interference with viral entry, assembly, or release.

While specific data on 6-chloro-2-hydrazino derivatives is still emerging, the general antiviral potential of the benzimidazole scaffold is well-documented. Screening of compound libraries has identified benzimidazole derivatives with potent activity against viruses such as Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV), with EC₅₀ values in the low micromolar range.[20]

Experimental Protocols

4.1 Protocol: Synthesis of a 6-Chloro-1H-benzimidazol-2-yl-hydrazone Derivative

This protocol describes a general, two-step procedure for the synthesis of a target hydrazone derivative starting from 6-chloro-2-hydrazino-1H-benzimidazole.

Materials:

-

6-chloro-2-hydrazino-1H-benzimidazole

-

Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 6-chloro-2-hydrazino-1H-benzimidazole in 30 mL of absolute ethanol.

-

Addition of Aldehyde: To this solution, add 1.05 equivalents of the substituted aromatic aldehyde.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78°C) with continuous stirring for 4-6 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Precipitation: After completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven at 50-60°C.

-

Characterization: Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

4.2 Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized compound using the broth microdilution method, a standard technique for evaluating antimicrobial activity.[22][23][24]

Sources

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]

- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 15. pharmacophorejournal.com [pharmacophorejournal.com]

- 16. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. BENZIMIDAZOLE AS A PROMISING ANTIVIRAL HETEROCYCLIC SCAFFOLD: A REVIEW - ProQuest [proquest.com]

- 20. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Benzimidazole Nucleus: A Historical and Synthetic Guide for the Modern Chemist

Foreword: The Enduring Legacy of a Privileged Scaffold

Within the vast realm of heterocyclic chemistry, the benzimidazole scaffold holds a place of distinction.[1] This bicyclic system, born from the fusion of benzene and imidazole, is not merely a chemical curiosity but a cornerstone of medicinal chemistry and materials science.[2] Its remarkable stability, coupled with its ability to engage in various non-covalent interactions, has rendered it a "privileged scaffold" in drug discovery, forming the structural core of numerous therapeutic agents.[2][3] From its incidental discovery in the 19th century to its central role in modern, high-throughput synthesis, the story of benzimidazole is a compelling narrative of chemical ingenuity. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the discovery and historical synthesis of benzimidazole compounds, juxtaposing classical methods with contemporary advancements to inform and inspire future innovation.

Chapter 1: The Dawn of Benzimidazole - A Serendipitous Discovery

The first documented synthesis of a benzimidazole derivative was reported in 1872 by Hobrecker.[4][5] This seminal work was not a targeted synthesis but rather the result of investigating the reduction of 2-nitro-4-methylacetanilide. Hobrecker observed that the reduction with tin and hydrochloric acid, followed by an intramolecular cyclization and dehydration, yielded 2,5-dimethyl-1H-benzo[d]imidazole.[4][6] This initial discovery, while groundbreaking, was a multi-step process with limitations in scope and yield. It did, however, lay the crucial groundwork for the development of more direct and versatile synthetic routes.

Chapter 2: The Classical Pillars of Benzimidazole Synthesis

Following Hobrecker's discovery, the late 19th and early 20th centuries saw the emergence of two robust and widely adopted methods for benzimidazole synthesis: the Phillips-Ladenburg and Weidenhagen reactions. These classical approaches became the workhorses for generating a diverse array of benzimidazole derivatives for decades.

The Phillips-Ladenburg Synthesis: A Condensation Landmark

The Phillips-Ladenburg synthesis, a cornerstone in benzimidazole chemistry, involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[7][8] This method offers a straightforward and versatile route to 2-substituted benzimidazoles.

Causality Behind Experimental Choices: The use of a strong acid, such as hydrochloric acid, is crucial for this reaction. The acid serves two primary purposes: it protonates the carboxylic acid, activating the carbonyl group towards nucleophilic attack by the weakly basic amino group of the o-phenylenediamine. Secondly, the acidic medium facilitates the dehydration of the tetrahedral intermediate, driving the reaction towards the formation of the stable aromatic benzimidazole ring. Heating is necessary to overcome the activation energy of the reaction, particularly the dehydration step.

Experimental Protocol: Phillips-Ladenburg Synthesis of 2-Methyl-1H-benzimidazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and acetic acid (1.1 equivalents).

-

Acid Addition: Slowly add 4 M hydrochloric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a solution of sodium hydroxide until a precipitate forms.

-

Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or water.

Logical Relationship: Phillips-Ladenburg Reaction Mechanism

Caption: Mechanism of the Phillips-Ladenburg benzimidazole synthesis.

The Weidenhagen Synthesis: An Aldehyde-Based Approach

The Weidenhagen synthesis provides an alternative classical route, utilizing the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent.[7] This method is particularly useful for synthesizing 2-aryl and 2-alkyl benzimidazoles.

Causality Behind Experimental Choices: The initial reaction between the o-phenylenediamine and the aldehyde forms a dihydrobenzimidazole intermediate. Unlike the Phillips-Ladenburg synthesis, this intermediate requires an oxidation step to achieve the stable aromatic benzimidazole ring. The choice of oxidizing agent is therefore critical. Historically, copper(II) salts like copper acetate were employed.[9] The copper(II) is reduced to copper(I) during the oxidation of the dihydrobenzimidazole, and the resulting benzimidazole often forms a salt with the cuprous ion, which can then be decomposed to isolate the free benzimidazole.[9]

Experimental Protocol: Weidenhagen Synthesis of 2-Phenyl-1H-benzimidazole

-

Reaction Setup: In a suitable solvent such as ethanol or water, dissolve o-phenylenediamine (1 equivalent) and benzaldehyde (1 equivalent).

-

Oxidant Addition: Add a solution of copper(II) acetate (2 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating for several hours. A precipitate of the cuprous salt of the benzimidazole will form.

-

Decomposition of Salt: To the reaction mixture, add a solution of sodium sulfide or bubble hydrogen sulfide gas through the mixture to precipitate copper(I) sulfide.

-

Isolation and Purification: Filter the mixture to remove the copper sulfide precipitate. The filtrate contains the desired benzimidazole, which can be isolated by extraction or crystallization. Further purification can be achieved by recrystallization.

Logical Relationship: Weidenhagen Reaction Mechanism

Caption: Mechanism of the Weidenhagen benzimidazole synthesis.

Chapter 3: The Modern Renaissance of Benzimidazole Synthesis

While the classical methods are historically significant and still find application, they often suffer from drawbacks such as harsh reaction conditions, long reaction times, and the use of stoichiometric amounts of strong acids or oxidizing agents.[10] The demands of modern drug discovery for efficiency, sustainability, and molecular diversity have spurred a renaissance in benzimidazole synthesis, leading to the development of a plethora of milder and more efficient protocols.

The Catalytic Revolution

The introduction of catalytic methods has revolutionized benzimidazole synthesis. A wide range of catalysts, including Lewis acids, solid-supported catalysts, and transition metal complexes, have been employed to facilitate the condensation of o-phenylenediamines with various carbonyl compounds under significantly milder conditions.[11] For instance, catalysts like ZrCl₄, In(OTf)₃, and various nanoparticles have been shown to promote the reaction at room temperature or with gentle heating, often in greener solvents or even under solvent-free conditions.[9][11]

The Power of Microwaves

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates. In the context of benzimidazole synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes, often with improved yields.[6][12] This rapid, localized heating provides a more energy-efficient and time-effective alternative to conventional refluxing.

One-Pot and Multi-Component Strategies

In the quest for synthetic efficiency, one-pot and multi-component reactions have gained prominence. These strategies allow for the synthesis of complex benzimidazole derivatives in a single operation without the need for isolating intermediates, thereby saving time, reagents, and reducing waste.[13]

Chapter 4: A Comparative Analysis: Classical vs. Modern Methodologies

The superiority of modern synthetic approaches over classical methods is evident when comparing key reaction parameters. The following table provides a summary of typical reaction times and yields for the synthesis of 2-substituted benzimidazoles via different methods.

| Synthesis Method | Category | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Phillips-Ladenburg Condensation | Classical | 2 - 24 hours | 60 - 85% | Readily available starting materials. | High temperatures, harsh acidic conditions, long reaction times. |

| Weidenhagen Reaction | Classical | Several hours | Variable, often moderate | Utilizes aldehydes as substrates. | Requires an oxidizing agent, can lead to side products. |

| Microwave-Assisted Synthesis | Modern | 5 - 30 minutes | 85 - 99% | Drastically reduced reaction times, often higher yields, solvent-free options.[4][12] | Requires specialized microwave reactor. |

| Catalytic Synthesis (e.g., Lewis Acids, Nanoparticles) | Modern | 0.5 - 6 hours | 85 - 99% | High efficiency, selectivity, milder conditions, potential for catalyst recycling.[7][11] | Catalyst cost and potential for metal contamination. |

| One-Pot, Multi-Component Synthesis | Modern | 1 - 8 hours | 70 - 95% | High atom economy, operational simplicity, rapid generation of molecular diversity.[13] | Optimization can be complex. |

Conclusion: A Scaffold for the Future

The journey of benzimidazole synthesis from its serendipitous discovery to the sophisticated catalytic and microwave-assisted methods of today is a testament to the continuous evolution of organic chemistry. For researchers and drug development professionals, a thorough understanding of this historical and synthetic landscape is invaluable. While classical methods provide a foundational understanding, the adoption of modern, more efficient, and sustainable approaches is crucial for accelerating the discovery of novel benzimidazole-based therapeutics and advanced materials. The benzimidazole scaffold, with its rich history and versatile chemistry, is poised to remain a central player in scientific innovation for the foreseeable future.

References

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Accessed January 2, 2026. [Link]

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. Accessed January 2, 2026. [Link]

-

Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. MDPI. Accessed January 2, 2026. [Link]

-

Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. Taylor & Francis Online. Accessed January 2, 2026. [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Accessed January 2, 2026. [Link]

-

Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Organic Chemistry Portal. Accessed January 2, 2026. [Link]

-

Microwave-assisted synthesis of some benzimidazole derivatives: A case for a comparative study. ResearchGate. Accessed January 2, 2026. [Link]

-

The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. Accessed January 2, 2026. [Link]

-

A Review on Modern Approaches to Benzimidazole Synthesis. PubMed. Accessed January 2, 2026. [Link]

-

A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. Accessed January 2, 2026. [Link]

-

A Review on Modern Approaches to Benzimidazole Synthesis. Ingenta Connect. Accessed January 2, 2026. [Link]

-

A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Applied Chemical Engineering. Accessed January 2, 2026. [Link]

-

The first synthesis of benzimidazole derivatives. ResearchGate. Accessed January 2, 2026. [Link]

-

Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. Arkat USA. Accessed January 2, 2026. [Link]

-

Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. Accessed January 2, 2026. [Link]

-

One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation. RSC Publishing. Accessed January 2, 2026. [Link]

-

ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry. Accessed January 2, 2026. [Link]

-

Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. Accessed January 2, 2026. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. National Institutes of Health. Accessed January 2, 2026. [Link]

-

Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. Accessed January 2, 2026. [Link]

-

An expeditious one-pot solvent-free synthesis of benzimidazole derivatives. ResearchGate. Accessed January 2, 2026. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on Modern Approaches to Benzimidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04450E [pubs.rsc.org]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of Hydrazino-Benzimidazoles and Their Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1] When functionalized with a hydrazine or hydrazone moiety at the C2 position, the resulting hydrazino-benzimidazoles exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, anthelmintic, and anti-inflammatory properties.[2][3][4][5] This guide provides an in-depth review of the prevalent synthetic strategies for creating the 2-hydrazinobenzimidazole core and its subsequent conversion into bioactive hydrazone derivatives. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer visual representations of key synthetic pathways to empower researchers in their drug discovery and development endeavors.

The Strategic Importance of the Hydrazino-Benzimidazole Scaffold

The fusion of the benzimidazole ring system with a hydrazine group (-NHNH2) creates a versatile molecular template. The hydrazone linkage (-NH-N=CH-), formed by reacting the hydrazine with aldehydes or ketones, is a critical pharmacophore that enhances binding to various biological receptors through strong hydrogen bonding capabilities.[3][6] The structural diversity and potent biological activities of these compounds have made their synthesis a significant area of focus.[7][8] This guide dissects the most reliable and efficient chemical pathways to access these valuable molecules.

Core Synthetic Strategy: Nucleophilic Substitution via a Sulfonic Acid Intermediate

One of the most robust and widely cited methods for synthesizing the 2-hydrazinobenzimidazole core involves a multi-step pathway starting from readily available o-phenylenediamine. This approach offers high yields and a well-established procedural basis.

Causality Behind the Experimental Design:

This pathway is favored for several reasons. O-phenylenediamine is a common and inexpensive starting material. The introduction of a thiol group at the C2 position using carbon disulfide is a classic and efficient cyclization reaction. The thiol is an excellent precursor because it can be easily oxidized to a sulfonic acid group. The sulfonic acid moiety is a superior leaving group compared to the thiol, facilitating a clean nucleophilic substitution by the highly nucleophilic hydrazine hydrate to yield the final product.

Visualizing the Workflow: From Diamine to Hydrazine

Caption: Synthetic pathway to 2-hydrazinobenzimidazole.

Experimental Protocol: Step-by-Step Synthesis

This protocol synthesizes insights from multiple established procedures.[9][10]

Step 1: Synthesis of 1H-Benzimidazole-2-thiol

-

In a round-bottom flask, dissolve potassium hydroxide in an ethanol-water solution.

-

Add o-phenylenediamine to the solution and stir until dissolved.

-

Slowly add carbon disulfide (CS₂) to the mixture.

-

Heat the reaction mixture to reflux for 3-4 hours. The formation of the product is typically observed as a precipitate.

-

After cooling, filter the solid product, wash thoroughly with cold water, and dry. Recrystallization from ethanol can be performed for further purification.

Step 2: Synthesis of 1H-Benzimidazol-2-yl-sulfonic acid

-

Suspend the 1H-Benzimidazole-2-thiol from Step 1 in a 50% aqueous solution of sodium hydroxide.

-

Slowly add a solution of potassium permanganate (KMnO₄) portion-wise, while maintaining the temperature below 10°C with an ice bath to control the exothermic oxidation.

-

Stir the mixture for several hours until the purple color of the permanganate disappears.

-

Filter the mixture to remove manganese dioxide (MnO₂).

-

Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the sulfonic acid product.

-

Filter the white precipitate, wash with water, and dry.

Step 3: Synthesis of 2-Hydrazino-1H-benzimidazole

-

To a flask containing the 1H-benzimidazol-2-yl-sulfonic acid from Step 2, add an excess of hydrazine hydrate (99%).[9]

-

Upon cooling, the 2-hydrazino-1H-benzimidazole product will crystallize out of the solution.

-

Filter the solid, wash with cold water to remove excess hydrazine, and dry. The product is often of sufficient purity for the next step without further purification.

Alternative Pathway: Synthesis of Benzimidazole-2-Carbohydrazide

A distinct but structurally related class of compounds are the benzimidazole-2-carbohydrazides. These molecules feature a carbonyl group between the benzimidazole C2 position and the hydrazine moiety. They are synthesized from the corresponding ethyl ester.

Visualizing the Workflow: Ester to Carbohydrazide

Caption: Synthesis of benzimidazole-2-carbohydrazide.

Experimental Protocol: Ester to Carbohydrazide

This protocol is adapted from a high-yield synthesis method.[11]

-

Combine ethyl 1H-benzo[d]imidazole-2-carboxylate (1 equivalent) and hydrazine monohydrate (approx. 3 equivalents) in a minimal amount of ethanol.[11]

-

Reflux the mixture for 3 hours.[11]

-

Cool the reaction mixture in an ice bath. A precipitate will form.

-

Filter the solid precipitate, wash extensively with cold water (5 x 10 mL), and dry.[11]

-

The resulting 1H-benzo[d]imidazole-2-carbohydrazide is typically obtained in high yield (e.g., 80%) and can be used without further purification.[11]

Derivatization: The Formation of Bioactive Hydrazones

The primary utility of synthesizing 2-hydrazinobenzimidazole lies in its role as a key intermediate for producing a vast library of hydrazone derivatives. This is achieved through a straightforward condensation reaction with various aldehydes or ketones.

Causality Behind the Experimental Design:

This reaction is a classic imine formation. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The reaction is typically catalyzed by a small amount of acid (e.g., citric acid, acetic acid) or a base (e.g., piperidine) to facilitate the dehydration step, driving the equilibrium towards the hydrazone product.[3][12] Ethanol is a common solvent as it effectively dissolves the reactants and allows for heating under reflux to ensure the reaction goes to completion.

Visualizing the Workflow: Hydrazine to Hydrazone

Caption: General scheme for benzimidazole-hydrazone synthesis.

Experimental Protocol: General Procedure for Hydrazone Synthesis

This generalized protocol is based on common methodologies.[3][12]

-

Dissolve 2-hydrazino-1H-benzimidazole (1 equivalent) in ethanol (approx. 25 mL) in a round-bottom flask.

-

Add the desired aromatic or aliphatic aldehyde/ketone (1 equivalent) to the solution.

-

Add a catalytic amount of piperidine (2-3 drops) or a small quantity of an acid catalyst like citric acid (0.1 g).[3][12]

-

Heat the mixture under reflux for 3-4 hours.[12]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature. The solid hydrazone product will often precipitate.

-

Filter the solid, wash with cold ethanol or water, and dry.

-

Recrystallize from an appropriate solvent (e.g., DMF, ethanol) to obtain the purified product.[12]

Data Summary: Synthesis of Hydrazone Derivatives

The following table summarizes representative examples of hydrazone synthesis starting from 2-hydrazinyl-1H-benzoimidazole.

| Aldehyde Reactant | Catalyst | Solvent | Reaction Time | Yield | Reference |

| p-Nitrobenzaldehyde | Piperidine | Ethanol | 3-4 hrs | Good | [12] |

| p-Methoxybenzaldehyde | Piperidine | Ethanol | 3-4 hrs | Good | [12] |

| Benzaldehyde | Citric Acid | Ethanol | Reflux | Good | [3] |

| 2-Acetylthiophene | Piperidine | Ethanol | Reflux | Good | [12] |

Conclusion and Future Outlook

The synthetic routes outlined in this guide represent well-established and reproducible methods for accessing hydrazino-benzimidazoles and their pharmacologically significant hydrazone derivatives. The multi-step synthesis via a sulfonic acid intermediate provides a reliable pathway to the core 2-hydrazinobenzimidazole structure. Subsequent condensation with a diverse range of carbonyl compounds offers a modular and efficient approach to generating large libraries of potential drug candidates. As the demand for novel therapeutics continues to grow, the strategic synthesis and derivatization of this privileged scaffold will remain a vital tool for medicinal chemists and drug development professionals.

References

- Abu-Zied, K. M., et al. (n.d.). Synthesis of Novel Benzimidazole Hydrazone Derivatives and Its C-Nucleosides with Antitumor Activity.

-

Argirova, M., et al. (2016). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. ResearchGate. Available at: [Link]

-

Tonelli, M., et al. (2016). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. PMC - NIH. Available at: [Link]

-

Abu-Zied, K., et al. (2014). Novel synthesis and anti-tumor activity of 2-hydrazino-1H-benzimidazoles. Organic Chemistry: Current Research. Available at: [Link]

-

Sarma, B., et al. (2017). Synthesis, characterization and in vitro antimicrobial evaluation of some novel benzimidazole derivatives bearing hydrazone moiety. ResearchGate. Available at: [Link]

-

Al-Ostath, A., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC. Available at: [Link]

-

Hossain, M. S., et al. (2024). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PMC - NIH. Available at: [Link]

-

Pattan, S., et al. (2009). Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. MDPI. Available at: [Link]

-

Hossain, M. S., et al. (2024). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Taylor & Francis Online. Available at: [Link]

-

Argirova, M., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Available at: [Link]

-

Various Authors. (2024). Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l. ResearchGate. Available at: [Link]

-

Sharma, P., & Kumar, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. GSP. Available at: [Link]

-

Sharma, P., & Kumar, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. OMICS International. Available at: [Link]

-

Abu-Bakr, S. M., et al. (2014). Novel Synthesis and Anti-Tumor Activity of 2-Hydrazino-1h-Benzimidazoles. ResearchGate. Available at: [Link]

-

Shawali, A. S., et al. (n.d.). Reactions with Hydrazonoyl Halides. Part 16.1 A Convenient Synthesis of 1,4-Benzothiazine, Triazolo[4,3-a]. RSC Publishing. Available at: [Link]

-

Argirova, M., et al. (2021). New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. ResearchGate. Available at: [Link]

-

Argirova, M., et al. (2021). New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. Available at: [Link]

-

Various Authors. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]

- 6. omicsonline.org [omicsonline.org]

- 7. tandfonline.com [tandfonline.com]

- 8. omicsonline.org [omicsonline.org]

- 9. researchgate.net [researchgate.net]

- 10. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aensiweb.com [aensiweb.com]

An In-depth Technical Guide to 6-Chloro-2-hydrazino-1H-benzimidazole: Synthesis, Properties, and Applications in Medicinal Chemistry

This technical guide provides a comprehensive overview of 6-chloro-2-hydrazino-1H-benzimidazole, a heterocyclic compound of significant interest in the field of medicinal chemistry. We will delve into its fundamental chemical properties, synthesis, reactivity, and its emerging role as a key building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile molecule.

Core Molecular Identity and Physicochemical Properties

6-Chloro-2-hydrazino-1H-benzimidazole is a derivative of benzimidazole, a bicyclic aromatic compound consisting of a fusion of benzene and imidazole rings. The presence of a chloro group at the 6-position and a hydrazino group at the 2-position imparts unique chemical reactivity and biological activity to the molecule.

Table 1: Physicochemical Properties of 6-Chloro-2-hydrazino-1H-benzimidazole

| Property | Value | Source(s) |

| CAS Number | 99122-11-9 | [1][2][3] |

| Molecular Formula | C₇H₇ClN₄ | [2][4] |

| Molecular Weight | 182.61 g/mol | [1][4] |

| Appearance | Off-white to light yellow powder | Commercially available data |

| Melting Point | >200 °C (decomposes) | Commercially available data |

| Solubility | Sparingly soluble in common organic solvents, soluble in DMSO | Commercially available data |

Molecular Structure:

Figure 1: Molecular structure of 6-chloro-2-hydrazino-1H-benzimidazole.

Synthesis and Reactivity

The synthesis of 6-chloro-2-hydrazino-1H-benzimidazole typically involves a multi-step process starting from a substituted o-phenylenediamine. A common synthetic route is the reaction of 4-chloro-o-phenylenediamine with cyanogen bromide to form 2-amino-6-chlorobenzimidazole, followed by diazotization and reduction. Alternatively, it can be synthesized from 2,6-dichlorobenzimidazole by nucleophilic substitution with hydrazine.

The reactivity of this molecule is primarily dictated by the nucleophilic character of the hydrazino group and the electrophilic nature of the benzimidazole ring, which can be further modulated by the electron-withdrawing chloro substituent. The hydrazino group is a key functional handle for derivatization, readily undergoing condensation reactions with aldehydes and ketones to form hydrazones.

Synthetic Workflow:

Figure 2: A common synthetic route to 6-chloro-2-hydrazino-1H-benzimidazole.

Role in Drug Discovery and Medicinal Chemistry

The benzimidazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. The introduction of a hydrazino group at the 2-position of 6-chlorobenzimidazole opens up a vast chemical space for the synthesis of novel derivatives with diverse biological activities.

Anticancer Activity

Derivatives of 2-hydrazinobenzimidazole have demonstrated significant potential as anticancer agents.[5][6] The hydrazone linkage allows for the introduction of various aromatic and heterocyclic moieties, leading to compounds that can interact with various biological targets. For instance, certain benzimidazole-hydrazone derivatives have shown potent inhibitory activity against various cancer cell lines.[7] Molecular docking studies have suggested that these compounds may target key enzymes involved in cancer progression, such as dihydrofolate reductase.[8][9]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Benzimidazole derivatives have long been investigated for their antimicrobial properties.[8][9] The hydrazone derivatives of 6-chloro-2-hydrazino-1H-benzimidazole have been shown to exhibit promising antibacterial and antifungal activities.[10] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. The hydrazino and hydrazone moieties can act as radical scavengers, and benzimidazole-hydrazone derivatives have been reported to possess significant antioxidant properties.[7]

Experimental Protocols

General Synthesis of Benzimidazole-Hydrazone Derivatives

This protocol outlines a general procedure for the synthesis of hydrazone derivatives from 6-chloro-2-hydrazino-1H-benzimidazole.

Materials:

-

6-chloro-2-hydrazino-1H-benzimidazole

-

Substituted aldehyde or ketone

-

Ethanol or methanol

-

Glacial acetic acid (catalytic amount)

-

Reaction flask with condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve 1 equivalent of 6-chloro-2-hydrazino-1H-benzimidazole in a suitable solvent (e.g., ethanol) in a round-bottom flask.

-

Add 1.1 equivalents of the desired aldehyde or ketone to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Causality: The acidic catalyst protonates the carbonyl oxygen of the aldehyde/ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazino group. The subsequent dehydration leads to the formation of the stable C=N bond of the hydrazone.

Safety and Handling

As a laboratory chemical, 6-chloro-2-hydrazino-1H-benzimidazole should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[11] Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Spectroscopic Characterization

The structure of 6-chloro-2-hydrazino-1H-benzimidazole and its derivatives is typically confirmed using a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the benzimidazole ring and the protons of the hydrazino group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H, C=N, and C-Cl bonds.

Conclusion

6-Chloro-2-hydrazino-1H-benzimidazole is a valuable and versatile building block in medicinal chemistry. Its unique structural features and reactivity allow for the synthesis of a wide array of derivatives with promising biological activities, including anticancer, antimicrobial, and antioxidant properties. This guide has provided a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, offering a solid foundation for researchers and scientists working in the field of drug discovery and development. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.

References

-

Işık, A., Acar Çevik, U., Çelik, İ., Eren Bostancı, H., Karayel, A., Gündoğdu, G., ... & Kaplancıklı, Z. A. (2022). Benzimidazole-hydrazone derivatives: Synthesis, in vitro anticancer, antimicrobial, antioxidant activities, in silico DFT and ADMET studies. Journal of Molecular Structure, 1270, 133946. Retrieved from [Link]

-

6-CHLORO-2-HYDRAZINO-1H-BENZIMIDAZOLE CAS:99122-11-9_Oakwood Products, Inc._Chemical Cloud Database - Chemcd. (n.d.). Retrieved from [Link]

-

99122-11-9_6-CHLORO-2-HYDRAZINO-1H-BENZIMIDAZOLE,Suppliers,Manufacturer_Chemical Cloud Database - Chemcd. (n.d.). Retrieved from [Link]

-

(6-chloro-1H-benzimidazol-2-yl)hydrazine | CAS#:99122-11-9 | Chemsrc. (n.d.). Retrieved from [Link]

-

Safety Data Sheet - Aaron Chemicals. (2024, November 1). Retrieved from [Link]

-

6-chloro-2-hydrazino-1H-benzimidazole (99122-11-9) - Chemchart. (n.d.). Retrieved from [Link]

-

Kumar, R., Kumar, S., & Singh, P. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22965-22983. Retrieved from [Link]

-

Kumar, R., Kumar, S., & Singh, P. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22965–22983. Retrieved from [Link]

-

Abu-Bakr, S. M., Abu-Zied, K. M., Youns, M., Hashim, A., & El-Diwan, H. I. (2013). Novel Synthesis and Anti-tumour Activity of 2-Hydrazino-1H-benzimidazoles. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(4), 1350-1361. Retrieved from [Link]

-

Abu-Zied, K., Abu-Bakr, S., Youns, M., Hashim, A., & El-Diwani, H. (2014). Novel synthesis and anti-tumor activity of 2-hydrazino-1H-benzimidazoles. Organic Chemistry: Current Research. Retrieved from [Link]

-

6-Chloro-2-(2-pyridinyl)-1H-benzimidazole - PubChem. (n.d.). Retrieved from [Link]

-

Molecular structure design of 1H-benzimidazole-2-yl hydrazones and compounds under study. - ResearchGate. (n.d.). Retrieved from [Link]

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 5(115), 94975-95004. Retrieved from [Link]

-

(PDF) Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole - ResearchGate. (n.d.). Retrieved from [Link]

-

Kumar, D., Kumar, N., & Singh, S. (2012). Synthesis, characterization and in vitro antimicrobial evaluation of some novel benzimidazole derivatives bearing hydrazone moiety. Journal of the Serbian Chemical Society, 77(10), 1371-1380. Retrieved from [Link]

-

1H-Benzimidazole - NIST WebBook. (n.d.). Retrieved from [Link]

Sources

- 1. chemcd.com [chemcd.com]

- 2. CAS 99122-11-9: 1H-Benzimidazole,6-chloro-2-hydrazinyl- [cymitquimica.com]

- 3. (6-chloro-1H-benzimidazol-2-yl)hydrazine | CAS#:99122-11-9 | Chemsrc [chemsrc.com]

- 4. 6-chloro-2-hydrazino-1H-benzimidazole [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]

- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aaronchem.com [aaronchem.com]

An In-Depth Technical Guide to the Solubility and Stability of Chlorinated Benzimidazoles

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences, the benzimidazole scaffold holds a prominent position due to its versatile therapeutic applications. The introduction of chlorine atoms to this heterocyclic system can significantly modulate its physicochemical properties, including solubility and stability, which are critical determinants of a drug candidate's ultimate success. This guide provides a comprehensive exploration of the principles and practices governing the solubility and stability studies of chlorinated benzimidazoles, grounded in scientific integrity and practical field experience.

Section 1: The Physicochemical Landscape of Chlorinated Benzimidazoles

The addition of chlorine, a halogen, to the benzimidazole ring system imparts significant changes to its electronic and steric properties. This, in turn, influences its solubility and stability. The lipophilicity, or the molecule's affinity for fatty environments, is often increased with chlorination, which can impact its interaction with biological membranes.[1]

Causality Behind Experimental Choices: Understanding the inherent physicochemical properties of a chlorinated benzimidazole is the foundational first step. The number and position of chlorine atoms on the benzimidazole ring dictate the molecule's polarity, pKa, and crystal lattice energy. These factors directly influence its solubility in aqueous and organic solvents. For instance, a higher degree of chlorination can lead to increased lipophilicity and potentially lower aqueous solubility.

Section 2: Deciphering Solubility: From Theory to Practice

Solubility, a cornerstone of drug development, dictates a compound's bioavailability and formulation feasibility.[2] For chlorinated benzimidazoles, which can often be poorly soluble, a thorough understanding of both kinetic and thermodynamic solubility is paramount.

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This measures the concentration of a compound that can be dissolved from a high-concentration stock solution (typically in DMSO) into an aqueous buffer before it precipitates.[3] It's a high-throughput screening method ideal for the early stages of drug discovery to quickly assess a large number of compounds.[4][5]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the dissolved and solid states are in equilibrium.[6][7] It is a more time-consuming but crucial measurement for lead optimization and formulation development.[4][6]

Expertise in Action: The choice between kinetic and thermodynamic solubility assays is context-dependent. In early discovery, the speed of kinetic assays allows for rapid structure-activity relationship (SAR) studies.[3][8] However, as a compound progresses, the more accurate thermodynamic solubility data becomes essential for developing a viable drug product.[9]

Experimental Protocols for Solubility Determination

A robust solubility assessment requires well-defined and validated protocols. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

-

Preparation: Accurately weigh an excess amount of the chlorinated benzimidazole powder into a series of glass vials.

-

Solvent Addition: Add a precise volume of the desired buffer (e.g., phosphate-buffered saline at various pH values relevant to physiological conditions) to each vial.[10]

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to reach equilibrium.[11]

-

Sample Collection: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Separation of Undissolved Solid: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.[12]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][13]

-

Data Analysis: Construct a calibration curve using standard solutions of the compound to determine the solubility in the test buffer.

Trustworthiness Through Self-Validation: To ensure the reliability of the results, it is crucial to include control compounds with known solubility in each experiment. Additionally, confirming that equilibrium has been reached by measuring solubility at multiple time points is a key self-validating step.

Data Presentation: Solubility Profile of a Hypothetical Chlorinated Benzimidazole

| pH | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |

| 2.0 | 55.3 | 42.1 |

| 5.0 | 25.8 | 18.5 |

| 7.4 | 10.2 | 5.7 |

| 9.0 | 8.5 | 3.1 |

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Section 3: Unraveling Stability: A Multifaceted Challenge

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[14] For chlorinated benzimidazoles, understanding their degradation pathways is crucial for ensuring patient safety and establishing an appropriate shelf-life.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[15] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.[16][17]

Key Stress Conditions:

-

Hydrolysis: Exposure to acidic and basic conditions (e.g., 0.1 N HCl, 0.1 N NaOH).[17]

-

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.[17]

-

Photolysis: Exposure to light, as specified in ICH Q1B guidelines.[18][19]

-

Thermal Stress: Elevated temperatures (e.g., 60°C).[20]

Expertise in Action: The goal of forced degradation is not to completely degrade the compound, but to achieve a target degradation of 5-20%.[21] This level of degradation is sufficient to identify the primary degradation products without generating secondary, less relevant ones.[21]

Common Degradation Pathways of Benzimidazoles

Benzimidazole derivatives can undergo various degradation reactions. For instance, photodegradation can involve demethylation and decarboxylation of carbamate groups.[22] Hydrolysis under alkaline conditions is also a common degradation pathway for some benzimidazoles.[23] The presence of chlorine atoms can influence the susceptibility of the benzimidazole ring to nucleophilic attack or radical-mediated degradation.[24]

Visualization: Potential Degradation Pathways

Caption: Forced Degradation Stress Conditions.

Stability-Indicating Method Development